molecular formula C12H12N2S B6416803 6-(2,4-dimethylphenyl)pyridazine-3-thiol CAS No. 71823-13-7

6-(2,4-dimethylphenyl)pyridazine-3-thiol

Cat. No.: B6416803
CAS No.: 71823-13-7
M. Wt: 216.30 g/mol
InChI Key: ZVYNPOARHOHAOK-UHFFFAOYSA-N
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Description

6-(2,4-dimethylphenyl)pyridazine-3-thiol is an organic compound with the molecular formula C12H12N2S It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2 The compound features a thiol group (-SH) at the 3-position of the pyridazine ring and a 2,4-dimethylphenyl group attached to the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dimethylphenyl)pyridazine-3-thiol typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or its equivalent.

    Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable thiolating agent reacts with a precursor compound.

    Attachment of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced through electrophilic aromatic substitution reactions or cross-coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common reagents and solvents used in industrial processes include ethanol, sodium bicarbonate, and palladium on carbon (Pd/C) as a catalyst .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dimethylphenyl)pyridazine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the pyridazine ring or the phenyl group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced derivatives of the pyridazine ring or phenyl group.

    Substitution: Thioethers or other substituted derivatives.

Scientific Research Applications

6-(2,4-dimethylphenyl)pyridazine-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4-dimethylphenyl)pyridazine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The compound’s aromatic structure allows it to interact with hydrophobic regions of biomolecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

    6-phenylpyridazine-3-thiol: Lacks the dimethyl groups on the phenyl ring, resulting in different chemical properties.

    6-(2-methylphenyl)pyridazine-3-thiol: Contains only one methyl group on the phenyl ring, leading to variations in reactivity and applications.

    6-(4-methylphenyl)pyridazine-3-thiol: The methyl group is positioned differently on the phenyl ring, affecting its chemical behavior.

Uniqueness

6-(2,4-dimethylphenyl)pyridazine-3-thiol is unique due to the presence of two methyl groups on the phenyl ring, which can influence its steric and electronic properties.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1H-pyridazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-8-3-4-10(9(2)7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYNPOARHOHAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=S)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252395
Record name 6-(2,4-Dimethylphenyl)-3(2H)-pyridazinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71823-13-7
Record name 6-(2,4-Dimethylphenyl)-3(2H)-pyridazinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71823-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,4-Dimethylphenyl)-3(2H)-pyridazinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-chloro-6-(2,4-dimethylphenyl)pyridazine (example 13b) (1.36 g) was refluxed with thiourea (473 mg, 6.2 mmol) in EtOH (25 mL) for 5 hrs. The mixture was evaporated, and water (45 mL) was added to the residue, followed by Na2CO3 (318 mg, 3 mmol). The precipitate that formed was collected by filtration, washed with diethylether and dried to give 6-(2,4-Dimethylphenyl)pyridazine-3(2H)-thione (1.12 g, 52%). 1H NMR (300 MHz, dMSO): δ 2.29 (s, 3H), 2.32 (s, 3H), 7.12-7.30 (m, 2H), 7.29-7.31 (d, 1H), 7.46-7.49 (d, 1H), 7.65-7.68 (dd, 1H); MS (M+H, 217).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step Two

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